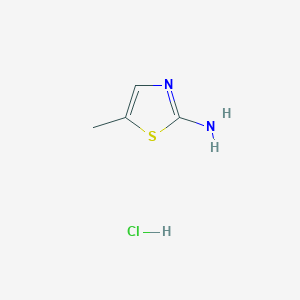

5-Methylthiazol-2-amine hydrochloride

Übersicht

Beschreibung

5-Methylthiazol-2-amine hydrochloride, also known as 2-methylthiazol-5-amine hydrochloride, is a chemical compound with the molecular formula C4H7ClN2S and a molecular weight of 150.62 . It is used in various chemical reactions and has been mentioned in the context of molecular glue .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the preparation of mixed-ligand dien-Cu (II) complexes . It’s also mentioned in the context of the synthesis of new Schiff mono/dibase coordination compounds .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 162.4±20.0 °C and a predicted density of 1.069±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Industrial Microbicide Applications

5-Methylthiazol-2-amine hydrochloride and its derivatives, such as 5-chloro-1-methylisothiazolone and 1-methylisothiazolone, are used as effective industrial microbicides. They are utilized in water cooling towers, metal working fluids, and cosmetics like shampoos and conditioners to inhibit microbial growth. The interaction of these compounds with amines, which are often present in these applications, is crucial for the stability and effectiveness of the microbicide (Ghosh, 1999).

Influence on Tautomeric Equilibrium

The compound plays a role in the study of amine-imine tautomerism. Research on esters and amides of 2-N-labeled 4-methylthiazole-5-carboxylic acids and 5-carbamic acids revealed that substituents affect the position of tautomeric equilibrium (Hyengoyan et al., 2005).

Photophysical Properties

The synthesis and photophysical properties of 5-N-Arylamino-4-methylthiazoles, derived from 4-methylthiazole, demonstrate applications in the study of luminescence and absorption maxima. This research is significant in the field of organic electronics and photonics (Murai et al., 2017).

Synthesis of Meloxicam

A study on the synthesis of 2-Amino-5-Methylthiazole showed its application in the synthesis of Meloxicam, a drug with anti-inflammatory properties. This demonstrates its role in pharmaceutical synthesis and drug development (De, 2002).

Applications in Prion Disease Treatment

2-Aminothiazoles, including derivatives of 5-Methylthiazol-2-amine, have been identified as potential therapeutic leads for prion diseases. Their ability to achieve high concentrations in the brain makes them promising candidates for treating such neurodegenerative disorders (Gallardo-Godoy et al., 2011).

Wirkmechanismus

Target of Action

The primary target of 5-Methylthiazol-2-amine hydrochloride is the CDK12-DDB1 interaction . CDK12 is a cyclin-dependent kinase, and DDB1 is a component of the E3 ubiquitin ligase complex. The compound promotes the interaction between these two proteins .

Mode of Action

This compound acts by promoting an interaction between CDK12 and DDB1-CUL4-RBX1 E3 ubiquitin ligase , leading to the polyubiquitination and degradation of a CDK12-interacting protein, Cyclin K (CCNK) . This interaction compromises CDK12 function .

Biochemical Pathways

The compound’s action affects the ubiquitin-proteasome system , which is responsible for protein degradation . By promoting the degradation of Cyclin K, it impacts the function of CDK12, leading to reduced phosphorylation of a CDK12 substrate and downregulation of DNA damage response genes .

Pharmacokinetics

It is known that the compound is a major alkaline metabolite of tenoxicam (tx) and meloxicam (mx) , which suggests it may have similar pharmacokinetic properties to these drugs.

Result of Action

The result of the compound’s action is the compromised function of CDK12 , leading to reduced phosphorylation of a CDK12 substrate, downregulation of DNA damage response genes, and ultimately, cell death .

Eigenschaften

IUPAC Name |

5-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBIAADFHLMYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

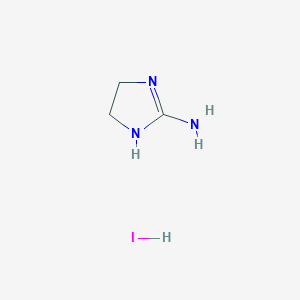

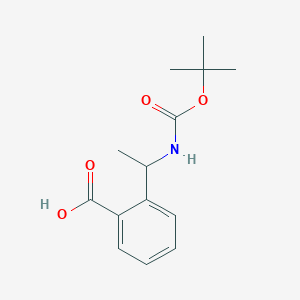

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)

![[1,2,4]Triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3148820.png)

![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)